molecular formula C15H21N7O2S B2437326 1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034222-36-9

1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2437326
CAS No.: 2034222-36-9
M. Wt: 363.44
InChI Key: NNSPNSVWVLQXAV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a morpholino group, a triazinyl group, and a thiophenyl group. These groups are connected in a specific arrangement to form the overall structure of the compound .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group. The synthesis could involve reactions such as nucleophilic substitution, condensation, or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen in the dimethylamino and morpholino groups, sulfur in the thiophenyl group, and nitrogen and carbon in the triazinyl group would contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amino groups might participate in acid-base reactions, while the thiophenyl group might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Chemical Properties

1,3,5-Triazine derivatives, including compounds with morpholine and dimethylamino groups, are of significant interest in synthetic chemistry due to their potential applications in various fields. The synthesis of 1,3,5-triazine derivatives involves cyclization and substitution reactions, producing compounds with diverse functionalities (Zhang Li-hu, 2014). Such chemical modifications enable the exploration of these compounds' physical and chemical properties, contributing to the development of novel materials and pharmaceuticals.

Pharmacological Potential

The PI3K/Akt signaling pathway is crucial for cell growth, survival, and metabolism, making it a target for cancer therapy. Bis(morpholino-1,3,5-triazine) derivatives, including those with dimethylamino groups, have been identified as potent inhibitors of the PI3K/mTOR pathway. These compounds have shown promising in vitro and in vivo antitumor activity, highlighting their potential as cancer therapeutics (A. Venkatesan et al., 2010).

Chemical Interactions and Reactions

Research on the reactions of 3-(Dimethylamino)-2H-azirines with various compounds has provided insights into the formation of thiourea derivatives and other heterocyclic compounds. These studies contribute to our understanding of reaction mechanisms and the synthesis of structurally complex molecules (Simon M. Ametamey, H. Heimgartner, 1990). Such knowledge is crucial for developing new synthetic methodologies and designing molecules with specific properties.

Antiviral Studies

The synthesis of morpholine derivatives and their evaluation for antiviral properties against avian paramyxovirus (AMPV-1) have shown that some of these compounds exhibit significant antiviral activity. This research demonstrates the potential of 1,3,5-triazine and morpholine-containing compounds in developing new antiviral agents (B. Selvakumar et al., 2018).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects .

Properties

IUPAC Name

1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7O2S/c1-21(2)13-17-11(10-16-15(23)19-12-4-3-9-25-12)18-14(20-13)22-5-7-24-8-6-22/h3-4,9H,5-8,10H2,1-2H3,(H2,16,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSPNSVWVLQXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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